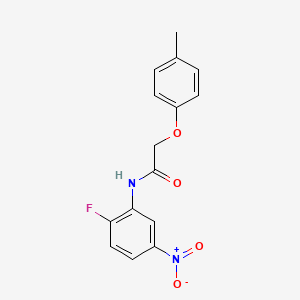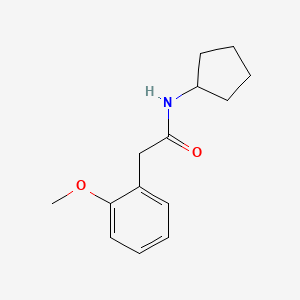![molecular formula C18H29N5O2 B5520819 1-tert-butyl-4-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5520819.png)
1-tert-butyl-4-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of nitrogenous organic compounds that are significant in pharmaceutical and material sciences due to their complex molecular structure and potential bioactivity. Research in this area often explores synthesis, molecular structure, chemical reactions, and physical and chemical properties to understand and exploit these compounds' functionalities.
Synthesis Analysis
The synthesis of similar nitrogenous compounds involves multi-step reactions including condensation, acylation, and crystallization processes. These processes are crucial for achieving the desired structural complexity and functionality. The synthesis typically employs techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) for structure confirmation (Ban et al., 2023).
Molecular Structure Analysis
Molecular structure analysis, often conducted through X-ray diffraction and density functional theory (DFT) calculations, is essential for understanding the geometrical configuration of these compounds. Such analyses reveal the molecular electrostatic potential and frontier molecular orbitals, providing insights into the electronic structure and potential reactivity (Ban et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include transformations such as acylation, reduction, and isomerization, each altering the compound's chemical properties and potential utility. For instance, selective acylation of N-monosubstituted ethylenediamines leads to significant derivatives through reactions with specific reagents under controlled conditions (Tsizin et al., 1986).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are closely tied to their molecular structure. For example, the crystallization process and the resultant crystal structure provide critical insights into the compound's stability and solubility characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental for applications in drug development and materials science. Techniques like DFT calculations and vibrational analysis are employed to understand these properties at the molecular level (Chen et al., 2021).
Applications De Recherche Scientifique
Ligand Design and Bioactive Molecule Labeling
A study introduced a mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+, where derivatives including imidazole and benzyl isocyanide ligands were prepared. This approach, suitable for labeling bioactive molecules with specific donor sites, suggests potential for radiopharmaceutical applications, although the compound is not directly mentioned, it shares structural motifs with the ligands used in this research (Mundwiler et al., 2004).
Crystal Structure Analysis
Crystal structure and Hirshfeld surface analysis were performed on imidazo[1,2-a]pyridine derivatives, showcasing the importance of structural analysis in understanding the molecular interactions and properties of such compounds. While the specific compound was not the focus, the research highlights methods relevant to studying its structural characteristics (Dhanalakshmi et al., 2018).
Catalysis and Chemical Synthesis
Ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes were synthesized, showing the utility of such compounds in catalysis and synthesis. This research demonstrates the application of related structural frameworks in developing catalysts for chemical reactions (Cheng et al., 2009).
Antibacterial and Anthelmintic Activity
The synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate were described, with findings on its poor antibacterial but moderate anthelmintic activity. This research underscores the potential biomedical applications of structurally similar compounds (Sanjeevarayappa et al., 2015).
Chemical Reactions and Mechanisms
Studies on silylmethyl-substituted aziridine and azetidine as masked dipoles for cycloaddition reactions shed light on the synthetic versatility of compounds with tert-butyl and piperazine features, demonstrating their potential in organic synthesis and reaction mechanism exploration (Yadav & Sriramurthy, 2005).
Propriétés
IUPAC Name |
1-tert-butyl-4-[4-[(1-methylimidazol-2-yl)methyl]piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-18(2,3)23-12-14(11-16(23)24)17(25)22-9-7-21(8-10-22)13-15-19-5-6-20(15)4/h5-6,14H,7-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLSTHKKXSXDTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)N2CCN(CC2)CC3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5520742.png)
![4-[(3'-oxo-1'H-spiro[piperidine-4,2'-quinoxalin]-4'(3'H)-yl)methyl]benzamide hydrochloride](/img/structure/B5520750.png)
![3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}phenol](/img/structure/B5520751.png)


![(3S)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-N,N-dimethylazepan-3-amine](/img/structure/B5520776.png)

![4-[(1-methyl-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5520786.png)
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B5520800.png)
![N,3-dimethyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5520810.png)


![3-bromo-N-{[(3,4-dimethylphenyl)amino]carbonyl}propanamide](/img/structure/B5520826.png)
![2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5520830.png)